molecular formula C15H19N5O2S B2414656 1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea CAS No. 2415564-91-7

1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea

Cat. No. B2414656
CAS RN: 2415564-91-7
M. Wt: 333.41
InChI Key: FOOPMCBDUPWZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the gamma-aminobutyric acid (GABA) and glutamate systems. It has also been found to modulate the activity of voltage-gated ion channels.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea can modulate the release of neurotransmitters such as serotonin and dopamine. It has also been found to exhibit antioxidant and anti-inflammatory properties. In addition, it has been shown to affect the activity of various enzymes and ion channels.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea in lab experiments is its potential therapeutic applications. It has been found to exhibit interesting properties that could be useful in the development of new drugs. However, one limitation is the lack of information on its toxicity and side effects, which could limit its use in clinical settings.

Future Directions

There are several future directions for research on 1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its toxicity and side effects, which could help in the development of safe and effective drugs.

Synthesis Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea has been reported in several research articles. One of the most common methods involves the reaction of 4-ethoxyaniline with 5-methyl-1,3,4-thiadiazol-2-amine to form the corresponding amide. This amide is then reacted with phosgene and a tertiary amine to form the final product. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-3-22-13-6-4-11(5-7-13)16-14(21)17-12-8-20(9-12)15-19-18-10(2)23-15/h4-7,12H,3,8-9H2,1-2H3,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOPMCBDUPWZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CN(C2)C3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea

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